2-(4-Hydroxyphenyl)chromenylium-5,7-diol
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H11O4+ |
|---|---|
Molecular Weight |
255.24 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)chromenylium-5,7-diol |
InChI |
InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)14-6-5-12-13(18)7-11(17)8-15(12)19-14/h1-8H,(H2-,16,17,18)/p+1 |
InChI Key |
ZKMZBAABQFUXFE-UHFFFAOYSA-O |
SMILES |
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O |
Synonyms |
5,7-dihydroxy-2-(4-hydroxyphenyl)chromenium chloride apigeninidin |
Origin of Product |
United States |
Structural Characteristics and Isomerism of 2 4 Hydroxyphenyl Chromenylium 5,7 Diol
Systematic Nomenclature and Structural Representation
The compound is systematically named 2-(4-hydroxyphenyl)chromenylium-5,7-diol according to IUPAC nomenclature. capes.gov.br It is commonly known by the trivial name Apigeninidin (B191520) . capes.gov.bruu.nl Other synonyms include Gesneridin and 5,7-dihydroxy-2-(4-hydroxyphenyl)chromenium, often specified with its chloride salt. capes.gov.bruu.nl Its unique chemical identity is registered under the CAS Number 1151-98-0. capes.gov.brrsc.org
Structurally, apigeninidin is characterized by a core flavylium (B80283) cation, which consists of a 2-phenyl-1-benzopyrylium skeleton. nih.gov This core structure is composed of three rings labeled A, B, and C. It features a benzopyrylium system (A and C rings) with hydroxyl groups at the C5 and C7 positions of the A-ring. A 4-hydroxyphenyl group is attached at the C2 position of the C-ring. capes.gov.brresearchgate.net As a 3-deoxyanthocyanidin, it is distinguished from many other anthocyanidins by the absence of a hydroxyl group at the C3 position. researchgate.net
Tautomerism and pH-Dependent Equilibrium Forms
Like all flavylium-based compounds, this compound exists as a complex mixture of different chemical species in aqueous solution, with the equilibrium between them being highly dependent on pH. uu.nlrsc.org This network of reversible reactions includes acid-base, hydration, and tautomeric equilibria. rsc.orgresearchgate.net
At a very low pH (typically ≤ 1), the compound exists almost exclusively as the red-colored flavylium cation (AH+) . rsc.orgresearchgate.net As the pH increases, the flavylium cation undergoes a series of transformations. The first reactions involve deprotonation to form neutral quinoidal bases (A) , which are typically purple or blue. rsc.orgrsc.orgresearchgate.net Concurrently, the flavylium cation can react with water in a hydration reaction to form a colorless carbinol pseudobase (B) , also referred to as a hemiketal. researchgate.netnih.gov This carbinol form can then undergo tautomerization to open the C-ring, yielding yellowish, colorless chalcones (C) , which can exist as cis and trans isomers. rsc.orgresearchgate.net
A detailed study of apigeninidin identified three potential tautomeric neutral forms and corresponding anionic forms resulting from proton dissociation. rsc.orgrsc.org Further deprotonation occurs at higher pH values. Research has provided evidence for the formation of a dianionic species from the monoanionic forms at a pH close to neutrality, with a determined pK'a value of 8.06. capes.gov.brrsc.orgrsc.org The ability to measure the proton dissociation constants for each potential tautomer allows for the calculation of the relative percentage of each species present in solution at any given pH. rsc.orgrsc.org
Conformational Analysis and Stereochemical Considerations
The conformational flexibility of this compound is largely centered on the rotation about the C2–C1′ single bond that connects the B-ring to the chromenylium (B1244687) core. researchgate.net While the benzopyrylium ring system is a large, conjugated π-system that tends towards planarity, steric hindrance between the rings can lead to non-planar conformations. nih.govnih.gov
Theoretical calculations using Density Functional Theory (DFT) have been employed to investigate the planarity of the molecule. researchgate.net While some related flavonoid structures like apigenin (B1666066) have been predicted to be planar, experimental data for apigeninidin tells a different story. researchgate.net X-ray crystallography studies have revealed that apigeninidin adopts a non-planar conformation in the solid state. These studies determined the dihedral angle between the plane of the B-ring and the plane of the chromenylium core to be 4.14°. researchgate.net This deviation from planarity is a critical feature of its three-dimensional structure.
Electronic Structure and Charge Distribution within the Chromenylium Cation
The flavylium cation form of this compound possesses a delocalized positive charge, which is a defining characteristic of its electronic structure. nih.gov This charge is not confined to the oxygen atom in the pyrylium (B1242799) C-ring but is distributed across the conjugated π-electron system. researchgate.net
Computational studies have provided insight into this charge distribution. DFT calculations indicate that the highest positive charge densities are located on carbon atoms C2, C5, C7, C9, and C4′. researchgate.net The presence of the electron-donating hydroxyl groups at positions 5, 7, and 4' plays a crucial role in stabilizing the cation. Furthermore, the pyrylium oxygen atom carries a less negative charge compared to the hydroxyl oxygens, which is consistent with its oxonium character. researchgate.net The resonance contribution from the 4'-hydroxy B-ring leads to significant charge localization on the C4' carbon. researchgate.net
The electronic properties can also be described by frontier molecular orbital (FMO) theory. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding the molecule's reactivity. The energy of the HOMO relates to the ability of the molecule to donate an electron, while the LUMO energy relates to its ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the kinetic stability of the molecule. nih.govmdpi.com For flavonoids, the HOMO is often localized on the B ring and parts of the C ring, indicating these are likely sites for electron donation in chemical reactions. nih.gov
Biosynthesis and Natural Occurrence
Occurrence in Plant Species
Apigeninidin (B191520) is not as widespread in the plant kingdom as common anthocyanidins like cyanidin (B77932) or pelargonidin (B1210327). Its distribution is largely restricted to certain families and species of ferns, mosses, and a few flowering plants. nih.govwikipedia.org
One of the most significant sources of apigeninidin is sorghum (Sorghum bicolor). wikipedia.orgwikipedia.org It is a principal pigment in this major cereal crop, contributing to the coloration of various tissues. wikipedia.org Notably high concentrations of apigeninidin, reaching up to 49 mg/g, have been documented in the leaf sheaths of certain sorghum varieties. wikipedia.org The compound is also found in sorghum grains, leaves, and sheath, often accumulating as part of the plant's defense mechanism. nih.govresearchgate.netmdpi.com Different cultivars of sorghum can exhibit varying levels of apigeninidin and its derivatives, influenced by genetic and environmental factors. mdpi.com
Apigeninidin has also been identified in soybean (Glycine max), an economically important legume. wikipedia.orgfrontiersin.org While the flavonoid profile of soybean is often dominated by isoflavones like genistein (B1671435) and daidzein, the presence of 3-deoxyanthocyanidins such as apigeninidin has been confirmed. wikipedia.orgnih.gov Its accumulation in soybean is linked to defense responses against insect herbivores and pathogens.
Table 1: Documented Occurrence of Apigeninidin in Plant Species
Plant Species Common Name Family Tissues/Organs of Occurrence Reference Sorghum bicolor Sorghum Poaceae Leaf sheath, Grains, Leaves [11, 13, 15, 28] Glycine max Soybean Fabaceae Leaves, Seed Coat [28, 31] Ephedra frustillata Patagonian ephedra Ephedraceae Stems
De Novo Biosynthetic Pathways
The biosynthesis of apigeninidin originates from the general phenylpropanoid pathway, a major route in plant secondary metabolism responsible for producing a wide array of phenolic compounds. ccsenet.orgfrontiersin.orgnih.govThis pathway converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, a key intermediate that serves as a precursor for various flavonoid classes. researchgate.netmdpi.com The synthesis begins with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL). mdpi.comIn some plants, including monocots like sorghum, a bypass route exists where L-tyrosine can be directly converted to p-coumaric acid via tyrosine ammonia (B1221849) lyase (TAL). frontiersin.orgresearchgate.netFollowing this, cinnamate (B1238496) 4-hydroxylase (C4H) hydroxylates cinnamic acid to produce p-coumaric acid, which is then activated by 4-coumarate-CoA ligase (4CL) to form 4-coumaroyl-CoA. frontiersin.orgresearchgate.net This central precursor, 4-coumaroyl-CoA, then enters the flavonoid-specific branch of the pathway. The formation of apigeninidin follows the 3-deoxyflavonoid branch, which diverges from the pathway leading to the more common 3-hydroxyanthocyanidins. The key diversion point is the fate of the flavanone (B1672756) intermediate, naringenin (B18129). For apigeninidin synthesis, the action of flavanone 3-hydroxylase (F3H) is either absent or significantly reduced, preventing the formation of dihydroflavonols. nih.govresearchgate.netInstead, the pathway proceeds through the reduction of the flavanone.
Enzymatic Steps and Gene Regulation in Biosynthesis
The synthesis of apigeninidin from 4-coumaroyl-CoA involves a series of specific enzymatic reactions.
Chalcone (B49325) Synthase (CHS): This is the first and a key rate-limiting enzyme in the flavonoid pathway. nih.govwikipedia.orgCHS catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. frontiersin.orgnih.govmdpi.com
Chalcone Isomerase (CHI): Naringenin chalcone is then rapidly isomerized by CHI to form the flavanone naringenin. researchgate.netfrontiersin.org
Flavanone 4-reductase (FNR): In the 3-deoxyanthocyanidin pathway, naringenin is directly reduced at the C4 position. This reaction is catalyzed by a flavanone 4-reductase (FNR), which is a type of dihydroflavonol 4-reductase (DFR) that can accept flavanones as substrates. researchgate.netfrontiersin.orgThis produces the flavan-4-ol, apiferol. This step is critical and competes with flavanone 3-hydroxylase (F3H), which would otherwise hydroxylate naringenin to form dihydrokaempferol, shunting precursors towards flavonols and 3-hydroxyanthocyanidins. nih.govresearchgate.netThe low or absent activity of F3H in specific tissues or under specific conditions is crucial for apigeninidin biosynthesis. researchgate.net
Dehydration Step: The flavan-4-ol intermediate (apiferol) is subsequently dehydrated to form the unstable flavylium (B80283) cation, apigeninidin. researchgate.netThe exact enzyme responsible for this final step has not been definitively characterized but is thought to be an anthocyanidin synthase (ANS)-like enzyme. researchgate.net The regulation of this pathway is complex and occurs primarily at the transcriptional level. nih.govThe expression of the biosynthetic genes, such as CHS, CHI, and DFR/FNR, is controlled by complexes of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. nih.govSpecific MYB transcription factors are known to regulate different branches of the flavonoid pathway, and their activation or repression determines whether a plant produces 3-deoxyanthocyanidins or other flavonoid classes.
Elicitation and Induction Mechanisms in Plant Defense Responses
Apigeninidin and other 3-deoxyanthocyanidins function as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack or environmental stress. nih.govmdpi.comnih.govTheir production is not constitutive but is actively induced when the plant detects a threat.
In sorghum, the synthesis of apigeninidin is a well-documented defense response against fungal pathogens, most notably Colletotrichum sublineolum, the causative agent of anthracnose disease. wikipedia.orgnih.govUpon infection, the plant rapidly upregulates the expression of genes involved in the 3-deoxyanthocyanidin pathway, leading to the accumulation of apigeninidin and related compounds at the site of infection. wikipedia.orgmdpi.comThese compounds are believed to inhibit fungal growth and spread.
The induction process is triggered by elicitors, which are molecules that signal the presence of a pathogen or stress. nih.govThese can be components of the pathogen's cell wall (exogenous elicitors) or molecules released from the plant's own damaged cells (endogenous elicitors). The perception of these elicitors initiates a signal transduction cascade within the plant cell, leading to the activation of defense-related genes, including those for phytoalexin biosynthesis. nih.govSynthetic activators of plant defense, such as benzothiadiazole (BTH), can also prime plants for a more rapid and robust induction of these pathways upon encountering a pathogen. nih.govSimilarly, feeding by insect herbivores like the fall armyworm has been shown to induce the flavonoid pathway in sorghum, suggesting a role for apigeninidin in anti-herbivore defense as well. frontiersin.org
Metabolic Precursors and Downstream Derivatives
The primary metabolic precursors for apigeninidin biosynthesis are derived from both primary and secondary metabolism.
L-Phenylalanine and L-Tyrosine: These aromatic amino acids, produced via the shikimate pathway, are the initial starting points. nih.govresearchgate.net* Malonyl-CoA: This precursor is derived from acetyl-CoA via the action of acetyl-CoA carboxylase and provides the carbon atoms for the A-ring of the flavonoid skeleton.
4-Coumaroyl-CoA: Formed from phenylalanine or tyrosine, this is the direct precursor that enters the flavonoid-specific pathway. researchgate.netmdpi.com* Naringenin: This flavanone is the key intermediate at the branch point between the 3-hydroxy and 3-deoxy flavonoid pathways. researchgate.netfrontiersin.org Once synthesized, apigeninidin can be further modified, most commonly through glycosylation, where sugar moieties are attached to the flavonoid backbone. researchgate.netThis process is catalyzed by glycosyltransferases (GTs). Glycosylation increases the water solubility and stability of the compound and can alter its biological activity and subcellular localization. nih.govWhile apigeninidin often exists in its aglycone (non-glycosylated) form in plants like sorghum, various glucosides can also be formed. researchgate.netbohrium.com
Table 2: Key Compounds in the Apigeninidin Biosynthetic Pathway
Compound Name Class Role in Pathway L-Phenylalanine Amino Acid Primary Precursor 4-Coumaroyl-CoA Phenylpropanoid Key Intermediate/Substrate for CHS Malonyl-CoA Acyl-CoA Substrate for CHS Naringenin Chalcone Chalconoid Product of CHS Naringenin Flavanone Central Intermediate/Branch Point Apiferol Flavan-4-ol Direct Precursor to Apigeninidin Apigeninidin Glucosides 3-Deoxyanthocyanin Downstream Derivatives
Synthetic Methodologies and Chemical Modifications
Total Synthesis Approaches to the Chromenylium (B1244687) Core
The synthesis of the 2-phenylchromenylium (flavylium) core of Apigeninidin (B191520) can be achieved through several established organic synthesis routes. These methods typically involve the condensation of two key aromatic precursors.
One of the most common and direct methods is the acid-catalyzed condensation of a suitably substituted salicylaldehyde (B1680747) derivative (providing the A-ring) with an acetophenone (B1666503) derivative (providing the B-ring and the C3-C4 atoms of the C-ring). For Apigeninidin, this would involve the reaction of 2,4,6-trihydroxybenzaldehyde (B105460) with 4-hydroxyacetophenone. This reaction, often referred to as a modified Robinson annulation, proceeds through an aldol (B89426) condensation followed by cyclization and dehydration to form the pyrylium (B1242799) ring.
A notable one-step protocol for the synthesis of Apigeninidin has been developed, which involves the direct condensation of unprotected reagents. mdpi.com This approach simplifies the synthetic process by avoiding the need for protecting groups, which are often required to prevent side reactions on the hydroxyl functionalities of the starting materials. mdpi.com
Another classical approach is the reduction of the corresponding flavone (B191248) , apigenin (B1666066). This can be achieved using various reducing agents. The reduction of the carbonyl group at the C4 position of the flavone, followed by dehydration under acidic conditions, leads to the formation of the flavylium (B80283) cation.
Furthermore, the synthesis can be accomplished through the condensation of cinnamaldehyde (B126680) derivatives with phloroglucinol. mdpi.com This method offers an alternative pathway to construct the chromenylium skeleton.
Table 1: Comparison of Total Synthesis Approaches for the Chromenylium Core
| Synthetic Approach | Starting Materials | Key Steps | Advantages | Disadvantages |
| Acid-Catalyzed Condensation | 2,4,6-Trihydroxybenzaldehyde and 4-Hydroxyacetophenone | Aldol condensation, cyclization, dehydration | Direct, one-pot potential | May require optimization to control side reactions |
| Reduction of Flavone | Apigenin | Reduction of C4-carbonyl, dehydration | Utilizes a readily available precursor | May involve multiple steps if the flavone needs to be synthesized first |
| Condensation of Cinnamaldehyde Derivative | A substituted cinnamaldehyde and Phloroglucinol | Condensation and cyclization | Alternative route with different starting materials | Availability of the specific cinnamaldehyde derivative may be a limitation |
Regioselective Hydroxylation Strategies
Introducing additional hydroxyl groups onto the 2-(4-Hydroxyphenyl)chromenylium-5,7-diol core at specific positions requires regioselective hydroxylation strategies. These methods are crucial for synthesizing analogs with altered biological activities or physicochemical properties.
Chemical Hydroxylation: Transition-metal-catalyzed C-H bond oxidation has emerged as a powerful tool for the regioselective hydroxylation of flavonoids. youtube.comcarlroth.com While direct application to the chromenylium core of Apigeninidin is not extensively documented, the principles can be applied. For instance, directing groups can be used to guide the hydroxylation to a specific C-H bond on either the A- or B-ring. The choice of catalyst and reaction conditions is critical to achieve the desired regioselectivity.
Enzymatic Hydroxylation: Biocatalytic methods using cytochrome P450 monooxygenases offer high regioselectivity and stereoselectivity. researchgate.net These enzymes can hydroxylate flavonoid scaffolds at specific positions. For example, flavonoid 3'-hydroxylase (F3'H) is known to introduce a hydroxyl group at the 3' position of the B-ring of various flavonoids. rsc.org While the direct enzymatic hydroxylation of Apigeninidin is a subject for further research, the use of engineered enzymes could provide a green and efficient route to hydroxylated derivatives.
Table 2: Regioselective Hydroxylation Strategies
| Strategy | Reagents/Catalysts | Target Position(s) | Advantages | Challenges |
| Transition-Metal-Catalyzed C-H Oxidation | Pd, Rh, or other transition metal catalysts | Specific C-H bonds on A- and B-rings | High regioselectivity possible with directing groups | Harsh reaction conditions, catalyst cost |
| Enzymatic Hydroxylation | Cytochrome P450 monooxygenases (e.g., F3'H) | Specific positions (e.g., 3'-position of B-ring) | High selectivity, mild reaction conditions | Enzyme availability and stability, substrate specificity |
Derivatization and Analog Synthesis
The hydroxyl groups of this compound provide reactive sites for derivatization, allowing for the synthesis of a wide range of analogs with modified properties.
Glycosylation: The synthesis of glycosides is a common modification for flavonoids. This can be achieved by reacting the aglycone (Apigeninidin) with an activated sugar donor, such as a glycosyl halide or trichloroacetimidate, in the presence of a promoter. The regioselectivity of glycosylation can be controlled by using protecting groups on the hydroxyls that are not intended to be glycosylated. Semisynthesis of apigenin-7-O-β-D-glycosides has been reported from naringin, demonstrating a viable route for flavonoid glycosylation. nih.gov
Alkylation and Acylation: The phenolic hydroxyl groups can be converted to ethers or esters through alkylation or acylation reactions, respectively. These modifications can alter the solubility and lipophilicity of the compound. For instance, O-methylation can be achieved using reagents like dimethyl sulfate (B86663) or methyl iodide.
Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom. researchgate.net In the case of flavonoids, this reaction can be used to introduce aminomethyl groups onto the aromatic rings, leading to the formation of novel derivatives with potential biological activities. nih.gov
Table 3: Derivatization and Analog Synthesis of the Chromenylium Core
| Derivatization Method | Reagents | Functional Group Introduced | Potential Effect on Properties |
| Glycosylation | Activated sugar donors (e.g., glycosyl bromides) | Glycosyl group | Increased water solubility, altered bioavailability |
| Alkylation (e.g., Methylation) | Alkyl halides (e.g., methyl iodide) | Alkoxy group | Increased lipophilicity, altered metabolic stability |
| Acylation | Acyl chlorides or anhydrides | Acyl group | Modified solubility and reactivity |
| Mannich Reaction | Formaldehyde and an amine | Aminomethyl group | Introduction of a basic moiety, potential for new biological activities |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing importance. The goal is to develop more environmentally friendly and sustainable synthetic processes.
Use of Greener Solvents: Traditional organic syntheses often employ hazardous solvents. Research into "green" solvents, such as water, ionic liquids, and supercritical fluids, aims to replace these with more benign alternatives. researchgate.netresearchgate.net For flavonoid synthesis, the use of ethanol, which has a lower boiling point and is less toxic than many other organic solvents, is a step towards a greener process. googleapis.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and higher product purity. capes.gov.brnih.govnih.gov This technology can be applied to the condensation and cyclization steps in the synthesis of the chromenylium core, offering a more energy-efficient and faster alternative to conventional heating methods. researchgate.net
Catalysis: The use of catalysts, particularly those that are recyclable and non-toxic, is a cornerstone of green chemistry. This reduces the amount of waste generated from stoichiometric reagents.
Table 4: Green Chemistry Principles in Synthesis
| Green Chemistry Principle | Application in Synthesis | Benefits |
| Use of Greener Solvents | Replacing hazardous solvents with water, ethanol, or ionic liquids | Reduced environmental impact, improved safety |
| Microwave-Assisted Synthesis | Applying microwave irradiation to accelerate reactions | Faster reaction times, higher yields, energy efficiency |
| Use of Catalysts | Employing reusable and non-toxic catalysts | Reduced waste, improved atom economy |
| One-Pot Reactions | Combining multiple synthetic steps into a single operation | Reduced solvent use, time, and energy consumption |
Optimization of Synthetic Yields and Purity
Achieving high yields and purity is crucial for the practical application of any synthetic compound. The optimization of the synthesis of this compound involves a systematic study of various reaction parameters.
Optimization of Reaction Conditions: Key parameters that can be optimized include temperature, reaction time, catalyst loading, and the stoichiometry of the reactants. researchgate.netgoogle.com For instance, in the acid-catalyzed condensation, the choice of acid and its concentration can significantly impact the yield and the formation of byproducts.
Purification Techniques: After synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. Common purification methods for flavonoids include:
Column Chromatography: This is a widely used technique for the separation of compounds based on their differential adsorption to a stationary phase. Silica gel and Sephadex are common stationary phases used for the purification of flavonoids.
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used to achieve high levels of purity, especially for small-scale syntheses. carlroth.comcapes.gov.br
Recrystallization: This technique is used to purify solid compounds based on differences in their solubility in a particular solvent or solvent mixture at different temperatures. youtube.com The choice of solvent is critical for successful recrystallization.
Table 5: Optimization and Purification Strategies
| Strategy | Parameters/Methods | Desired Outcome |
| Reaction Optimization | Temperature, time, catalyst concentration, reactant stoichiometry | Maximization of product yield, minimization of byproducts |
| Column Chromatography | Stationary phase (silica, Sephadex), mobile phase composition | Separation of the target compound from impurities |
| Preparative HPLC | Column type, mobile phase, gradient elution | High-purity product |
| Recrystallization | Solvent system, cooling rate | Crystalline product with high purity and improved stability |
Advanced Spectroscopic Characterization and Structural Elucidation
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for studying the electronic structure of anthocyanidins like apigeninidin (B191520). The absorption of UV and visible light promotes electrons from a ground state to a higher energy excited state, with the wavelength of maximum absorption (λmax) being highly sensitive to the molecule's chemical environment.
The color and UV-Vis absorption spectrum of apigeninidin are highly dependent on the pH of the solution. As a flavylium (B80283) cation, it is one of several molecular species that exist in a pH-dependent equilibrium. researchgate.net Studies on apigeninidin and its derivatives show that changes in pH lead to structural transformations, resulting in significant spectral shifts. For instance, the absorbance of apigeninidin at 466 nm is a function of pH, with experimental data fitting to a pK'a of 4.1 and indicating a second pK''a around 7. researchgate.net This complex behavior can be modeled as a diprotic acid system, reflecting the multiple protonation/deprotonation sites on the molecule. researchgate.net
Solvatochromism describes the change in a substance's color and spectral properties when dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited electronic states by the solvent. nih.govijcce.ac.ir For compounds like apigeninidin, which possess polar hydroxyl groups, the polarity and hydrogen-bonding capabilities of the solvent can significantly influence the λmax. While specific extensive solvatochromic studies on apigeninidin are not widely documented, the behavior of related flavonoids and dihydroxybenzene derivatives provides a strong model. nih.govmdpi.com These compounds typically exhibit shifts in their absorption bands in response to solvent properties such as dipolarity/polarizability, hydrogen bond donating (HBD) acidity, and hydrogen bond accepting (HBA) basicity. mdpi.comnih.gov
Molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a key characteristic. For 3-deoxyanthocyanins, this value is often reported as apigeninidin equivalents, with one study noting a molar extinction coefficient (ε) of 38,000 M⁻¹cm⁻¹. researchgate.net The intensity of absorption is directly related to the probability of the corresponding electronic transition. libretexts.org
The prominent absorption bands in the UV-Vis spectrum of apigeninidin are attributed to π→π* electronic transitions within the conjugated chromophore system. mdpi.comlibretexts.org In related flavone (B191248) structures, the main absorption band involves the transition of an electron from the highest occupied molecular orbital (HOMO) or a lower-lying π orbital to the lowest unoccupied molecular orbital (LUMO). mdpi.com These transitions are typically allowed and thus have high molar absorptivity values. libretexts.org The specific energies of these transitions, and thus the observed λmax, are modulated by substituents on the aromatic rings and the surrounding chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules, providing precise information about the carbon-hydrogen framework.
The complete and unambiguous assignment of proton (¹H) and carbon-13 (¹³C) NMR signals is crucial for confirming the structure of apigeninidin. Research has been published providing the full assignment for apigeninidin chloride. researchgate.net The chemical shifts (δ), reported in parts per million (ppm), are indicative of the local electronic environment of each nucleus. Distinct downfield doublets in the ¹H NMR spectrum are characteristic features of the H-3 and H-4 protons of the 3-deoxyanthocyanin heterocyclic ring. researchgate.net The full ¹³C NMR data has also been reported, offering a complete map of the carbon skeleton. researchgate.net
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for Apigeninidin Chloride This table presents data compiled from published research. researchgate.net
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity & Coupling Constant (J in Hz) |
|---|---|---|---|
| 2 | 169.1 | - | - |
| 3 | 120.3 | 8.35 | d, J = 9.0 |
| 4 | 151.7 | 8.83 | d, J = 9.0 |
| 5 | 162.7 | - | - |
| 6 | 103.7 | 7.22 | d, J = 2.0 |
| 7 | 165.7 | - | - |
| 8 | 99.6 | 7.10 | d, J = 2.0 |
| 9 (4a) | 157.0 | - | - |
| 10 (8a) | 113.1 | - | - |
| 1' | 121.7 | - | - |
| 2' | 133.5 | 8.23 | d, J = 8.8 |
| 3' | 118.2 | 7.18 | d, J = 8.8 |
| 4' | 163.5 | - | - |
| 5' | 118.2 | 7.18 | d, J = 8.8 |
| 6' | 133.5 | 8.23 | d, J = 8.8 |
Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms. slideshare.net Techniques such as COSY, HSQC, and HMBC provide correlations between different nuclei, allowing for the assembly of the molecular structure piece by piece. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J coupling). sdsu.edu It is used to map out spin systems within the molecule, for example, confirming the relationship between H-3 and H-4 on the C-ring and the coupled protons on the B-ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to (¹J coupling). youtube.comsdsu.edu It is invaluable for assigning carbon signals based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons over two or three bonds (²J and ³J couplings). researchgate.netyoutube.com It is particularly powerful for connecting different fragments of the molecule, for instance, by showing correlations from protons on the B-ring to carbons on the C-ring, and for assigning quaternary (non-protonated) carbons. The structural assignment of apigeninidin has been confirmed using HMBC techniques. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high precision, allowing for the calculation of the exact molecular formula. nih.gov
For apigeninidin, HRMS analysis confirms its identity, with the calculated mass for the molecular ion [M]⁺ (C₁₅H₁₁O₄⁺) being 255.0562, which matches the experimentally found value. nih.gov
Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to produce a characteristic pattern of daughter ions. While detailed fragmentation studies specifically for apigeninidin are less common, the fragmentation of the related flavone, apigenin (B1666066) (which has the molecular formula C₁₅H₁₀O₅), provides insight. researchgate.netresearchgate.net Common fragmentation pathways for flavonoids involve cleavages of the C-ring, leading to characteristic product ions that can be used for structural identification. For example, the fragmentation of apigenin often involves the loss of neutral fragments corresponding to parts of the pyrone ring structure. researchgate.netmassbank.eu
Table 2: Compound Names Mentioned in the Article
| Common Name | Systematic Name |
|---|---|
| Apigeninidin | 2-(4-Hydroxyphenyl)chromenylium-5,7-diol |
| Apigeninidin chloride | 5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium chloride |
| Apigenin | 5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one |
High-Resolution Mass Spectrometry for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise elemental composition of a molecule. For this compound, HRMS provides unambiguous confirmation of its molecular formula.
Research involving the analysis of extracts from Sorghum bicolor, a primary natural source of apigeninidin, has utilized HRMS to confirm the identity of the compound. nih.gov In these studies, the analysis was typically conducted using Electrospray Ionization (ESI) in the positive ion mode, as the flavylium core of apigeninidin carries a permanent positive charge. The experimentally measured mass-to-charge ratio ([M]⁺) is compared against the theoretical value calculated for the proposed elemental formula, C₁₅H₁₁O₄⁺. The exceptional accuracy of HRMS allows for differentiation between compounds with the same nominal mass but different elemental compositions.
A study successfully identified apigeninidin by matching the experimental mass to the calculated mass with a high degree of precision, thereby confirming its elemental makeup. nih.gov
Table 1: High-Resolution Mass Spectrometry Data for Apigeninidin
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₁₁O₄⁺ | nih.gov |
| Calculated m/z ([M]⁺) | 255.0652 | nih.gov |
| Measured m/z ([M]⁺) | 255.0652 | nih.gov |
This interactive table summarizes the key findings from HRMS analysis of Apigeninidin.
Fragmentation Pathway Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. In the case of apigeninidin and other flavonoids, collision-induced dissociation (CID) is commonly employed to induce fragmentation. youtube.com The fragmentation patterns observed are characteristic of the flavonoid backbone and the substitution pattern of hydroxyl groups.
While detailed MS/MS fragmentation studies specifically for the apigeninidin cation are not extensively documented in dedicated publications, the fragmentation pathways can be predicted based on the well-established behavior of the flavonoid skeleton. researchgate.netresearchgate.net The process involves accelerating the precursor ion (the intact apigeninidin cation, m/z 255.1) and colliding it with an inert gas. youtube.com The resulting fragments provide structural information.
Key fragmentation mechanisms for flavonoids include:
Retro-Diels-Alder (RDA) reactions: This is a characteristic fragmentation of the C-ring, leading to cleavage at specific bonds. For apigeninidin, this would result in fragments that inform the substitution pattern of the A and B rings.
Loss of small neutral molecules: Fragments corresponding to the loss of molecules like carbon monoxide (CO) and water (H₂O) are common, particularly from the pyrylium (B1242799) C-ring.
Predicted MS/MS spectra for apigeninidin suggest the formation of several key fragment ions that can be used for its identification in complex mixtures. foodb.ca The analysis of related compounds like apigenin (the corresponding flavone) shows characteristic cleavages of the C-ring, producing significant product ions that help identify the core structure. researchgate.net
Table 2: Predicted Fragmentation Data for Apigeninidin (Positive Ion Mode)
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Putative Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 255.1 | 227.1 | CO (28 Da) | Loss of carbon monoxide |
| 255.1 | 199.1 | 2xCO (56 Da) | Sequential loss of two CO molecules |
| 255.1 | 153.0 | C₇H₄O (120 Da) | Retro-Diels-Alder type cleavage |
This interactive table outlines the expected fragmentation pathways for Apigeninidin based on general flavonoid fragmentation rules and predicted spectra. foodb.ca
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Infrared (IR) Spectroscopy: IR spectra for flavonoids are characterized by several key absorption bands. Although a spectrum specifically for the apigeninidin cation is not readily available, data from the closely related flavone, apigenin, provides significant insight. researchgate.netchemicalbook.comresearchgate.net The principal vibrational modes are associated with the hydroxyl (O-H), carbonyl (C=O, in the case of apigenin), carbon-carbon double (C=C), and carbon-oxygen (C-O) bonds.
For apigeninidin, the IR spectrum is expected to show:
A broad band in the 3600-3200 cm⁻¹ region, corresponding to O-H stretching vibrations of the phenolic hydroxyl groups.
Strong bands between 1650 and 1450 cm⁻¹, attributed to C=C stretching vibrations within the aromatic rings and the chromenylium (B1244687) system.
Bands in the 1300-1000 cm⁻¹ range, arising from C-O stretching and O-H bending vibrations.
Raman Spectroscopy: Raman spectroscopy is particularly useful for studying the skeletal vibrations of aromatic systems. Studies on apigenin have provided detailed assignments of its Raman bands, often aided by Density Functional Theory (DFT) calculations. researchgate.netscilit.com The most intense bands in the Raman spectrum of apigenin are associated with the stretching and deformation of the C=C and C=O bonds of the pyrone ring. researchgate.net
For apigeninidin, the Raman spectrum would similarly be dominated by vibrations of the fused ring system. Key expected bands include:
Aromatic ring stretching modes around 1610 cm⁻¹.
Vibrations involving the C=C bonds of the pyrylium ring.
In-plane bending and deformation modes of the rings at lower wavenumbers.
Resonance Raman spectroscopy, using an excitation wavelength that matches an electronic transition of the molecule, could be employed to selectively enhance the vibrations of the chromophore, providing detailed information about the structure of the colored cation. mdpi.com
Table 3: Characteristic Vibrational Frequencies for the Apigenin(idin) Skeleton
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
|---|---|---|
| O-H Stretch (phenolic) | 3600-3200 | IR |
| Aromatic C=C Stretch | 1650-1450 | IR, Raman |
| C-O Stretch | 1300-1000 | IR |
This interactive table summarizes the key vibrational modes expected for the Apigeninidin structure, inferred from data on related flavonoids. researchgate.netresearchgate.net
X-ray Crystallography for Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions.
To date, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible databases. The high reactivity and potential instability of flavylium salts in crystalline form can make growing suitable single crystals challenging.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. It is a powerful tool for studying chiral molecules.
The molecular structure of this compound itself is achiral as it possesses a plane of symmetry and contains no stereocenters. Therefore, in an achiral solvent, it will not produce a CD signal.
CD spectroscopy would only become relevant for this compound if it were to interact with a chiral entity, such as a protein, a nucleic acid, or a chiral host molecule (e.g., cyclodextrins). In such a scenario, an "induced CD" spectrum might be observed, providing information about the binding mode and the chiral environment experienced by the apigeninidin chromophore. Without such chiral interactions, CD spectroscopy is not an applicable technique for the structural elucidation of apigeninidin itself.
Time-Resolved Spectroscopy for Excited State Dynamics
Time-resolved spectroscopy encompasses a range of pump-probe techniques that monitor the evolution of a molecule's excited states on timescales from femtoseconds to milliseconds. These methods are crucial for understanding the photophysical and photochemical processes that occur after a molecule absorbs light. youtube.com
For a chromophore like apigeninidin, which absorbs light in the visible region, time-resolved spectroscopy can elucidate the pathways and lifetimes of its electronic excited states. wsu.edu Upon photoexcitation, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁ or higher). Time-resolved techniques can track the subsequent decay processes, which may include:
Internal Conversion (IC): Non-radiative decay to a lower electronic state of the same spin multiplicity (e.g., S₁ → S₀).
Intersystem Crossing (ISC): A non-radiative transition to a state of different spin multiplicity (e.g., S₁ → T₁, a triplet state).
Fluorescence: Radiative decay from S₁ to S₀.
Excited-State Structural Changes: Isomerization or proton transfer reactions that may occur in the excited state.
While specific studies detailing the complete excited-state dynamics of apigeninidin are sparse, the photophysics of similar flavonoid and organic dye systems have been extensively studied. wustl.edu Such experiments would provide critical data on the quantum yields of fluorescence and triplet formation, and the lifetimes of the excited states, which are fundamental to understanding its stability, color, and potential photochemical reactions.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like apigeninidin (B191520). DFT methods are used to calculate various molecular descriptors that help in understanding the molecule's stability and chemical behavior.
Detailed studies on related flavonoids, such as apigenin (B1666066), provide a framework for understanding the electronic properties of apigeninidin. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A higher HOMO energy suggests a greater tendency to donate electrons, indicating potential antioxidant activity, while a lower LUMO energy points to a propensity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov
For apigenin, DFT calculations at the B3LYP/6–311++G(d,p) level of theory have determined its HOMO energy to be -6.3463 eV and the LUMO energy, with a resulting energy gap of 4.2851 eV. nih.gov These values serve as a reference for predicting the reactivity of apigeninidin. The distribution of these frontier orbitals across the molecular structure indicates the most probable sites for electrophilic and nucleophilic attacks.
Furthermore, a study on apigeninidin chloride has shown that it induces the production of high levels of reactive oxygen species (ROS) and mitochondria superoxide (B77818) (MitoSOX) in Toxoplasma gondii tachyzoites. nih.gov This finding points towards the compound's inherent electronic properties that facilitate redox reactions, a characteristic that can be modeled using quantum chemical calculations to identify the specific atoms or functional groups involved in this reactivity. nih.gov
Table 1: Calculated Electronic Properties of Apigenin (Reference for Apigeninidin)
| Property | Calculated Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.3463 | Electron-donating ability |
| LUMO Energy | -2.0612 (calculated from gap) | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.2851 | Chemical reactivity and stability |
| Electronegativity (χ) | 4.2038 | Tendency to attract electrons |
| Electrophilicity Index (ω) | 4.1240 | Propensity to act as an electrophile |
Data sourced from a study on apigenin, providing a comparative basis for apigeninidin. nih.gov
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com This technique is invaluable for understanding the conformational flexibility of apigeninidin and the influence of its environment, such as solvent molecules.
MD simulations on related flavonoids and anthocyanidins reveal how these molecules behave in a biological system. mdpi.comresearchgate.netnih.gov For instance, simulations show that the stability of a ligand-protein complex can be assessed by monitoring parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). mdpi.comresearchgate.net A stable RMSD value over the simulation period suggests that the ligand has found a stable binding pose within the protein's active site. researchgate.net RMSF analysis helps to identify the flexibility of different parts of the molecule and the protein, with higher values indicating greater movement. mdpi.com
A study on five common anthocyanidins, the class to which apigeninidin belongs, used microsecond MD simulations to investigate their interaction with Aβ protofibrils. nih.gov The study found that the disruptive capacity of these molecules is influenced by a combination of hydrogen bonding, hydrophobic interactions, and aromatic stacking, all of which are dependent on the molecule's conformation and the surrounding solvent. nih.gov Such simulations can reveal how water molecules mediate interactions between the ligand and a protein, which is crucial for understanding the binding mechanism in an aqueous biological environment.
Table 2: Key Parameters from Molecular Dynamics Simulations of Flavonoid-Protein Complexes
| Parameter | Typical Value Range (for stable complex) | Information Provided |
|---|---|---|
| RMSD of Ligand | < 0.3 nm | Stability of the ligand's binding pose |
| RMSF of Protein Residues | Varies; peaks indicate flexible regions | Mobility and stability of different parts of the protein |
| Radius of Gyration (Rg) | Stable around a mean value | Compactness and stability of the complex |
| Hydrogen Bonds | Number and duration | Specific polar interactions stabilizing the complex |
Values are illustrative based on studies of related flavonoids like apigenin. mdpi.comresearchgate.net
Molecular Docking Simulations for Interaction Mechanism Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.comnih.gov It is widely used to predict the interaction mechanism between a ligand like apigeninidin and a protein target.
Docking studies on the related flavonoid apigenin have demonstrated its ability to bind to various protein targets with significant affinity. mdpi.comnih.gov These studies calculate a binding energy (or docking score), with more negative values indicating a stronger, more favorable interaction. nih.gov For example, apigenin has shown binding energies of -6.9 kcal/mol with the tumor suppressor protein TP-53 and -7.1 kcal/mol with a malaria-associated calcium transport protein. mdpi.comnih.gov
The analysis of the docked pose reveals the specific interactions, such as hydrogen bonds and hydrophobic interactions, between apigeninidin and the amino acid residues in the protein's binding pocket. This information is critical for predicting the mechanism of action. For instance, docking studies on apigenin identified key interactions with residues like Ser602, Ser363, and Ser508 in the Keap1-Nrf2 complex. mdpi.com Similar studies would be essential to map the interaction landscape of apigeninidin with its biological targets.
Table 3: Example of Molecular Docking Results for Apigenin with Various Protein Targets
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| TP-53 | -6.9 | Not specified |
| pRb | -6.9 | Not specified |
| Malaria Calcium Transport Protein | -7.1 | Not specified |
| Keap1-Nrf2 Complex | -6.24 | Ser602, Ser363, Ser508, Ser555 |
Data sourced from various studies on apigenin. mdpi.commdpi.comnih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can predict spectroscopic parameters, such as UV-Vis absorption spectra, which can then be validated against experimental data. Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensity of peaks in a UV-Vis spectrum.
Machine learning models trained on large databases of theoretical or experimental spectra are also emerging as powerful tools for rapid and accurate prediction of spectroscopic features. nih.govnih.gov These models can predict properties like the position of the first absorption peak with high accuracy. nih.gov For a molecule like apigeninidin, predicting its spectroscopic parameters computationally allows for a deeper understanding of its electronic transitions and can aid in its identification and characterization in complex mixtures. The validation of these predicted spectra with experimentally measured spectra provides confidence in the computational models used.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. asianpubs.orgmdpi.com By developing a QSAR model, it is possible to predict the activity of new compounds and gain insights into the structural features that are crucial for their biological function.
For flavonoids, QSAR studies have been successfully employed to understand their antioxidant and enzyme inhibitory activities. asianpubs.orgmdpi.com A QSAR model is typically built using a set of molecular descriptors, which can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric, or hydrophobic (e.g., LogP). asianpubs.org
A QSAR study on apigenin derivatives as antioxidants developed a model that correlated their IC50 values with descriptors such as HOMO and LUMO energies, hydration energy, Log P, dipole moment, and atomic charges on specific carbon atoms. asianpubs.org The resulting equation highlighted the importance of electronic and hydrophobic properties for the antioxidant activity of these flavonoids. asianpubs.org A similar approach for apigeninidin and its derivatives could provide valuable mechanistic insights into its mode of action and guide the design of more potent analogues.
The general form of a multilinear regression QSAR equation is: Activity = c0 + (c1 * D1) + (c2 * D2) + ... + (cn * Dn) where 'Activity' is the biological activity (e.g., -log IC50), 'D' represents the molecular descriptors, and 'c' are the regression coefficients. asianpubs.org
Reactivity and Reaction Mechanisms
pH-Dependent Hydration and Proton Transfer Equilibria
The chemical structure and stability of 2-(4-Hydroxyphenyl)chromenylium-5,7-diol are highly dependent on the pH of its environment. Like other anthocyanidins, it exists in a state of equilibrium between several molecular forms. These transformations, driven by pH changes, involve hydration and proton transfer reactions that significantly alter the molecule's color and solubility.
At a very low pH (e.g., 1.8-3.0), the compound predominantly exists as the red-colored flavylium (B80283) cation, its most stable form. jobelyn.com.ngnih.gov In this state, the aromatic pyrylium (B1242799) ring is fully conjugated. As the pH increases into the moderately acidic range (pH 3-5), the flavylium cation undergoes a hydration reaction. A water molecule attacks the C-2 or C-4 position of the pyrylium ring, leading to the formation of a colorless carbinol pseudobase. researchgate.net This equilibrium shifts away from the colored flavylium cation, causing a loss of color, a phenomenon known as bleaching. jobelyn.com.ng
Further increases in pH can lead to ring-opening of the carbinol pseudobase, forming a yellow-colored chalcone (B49325). researchgate.net Around pH 5, apigeninidin (B191520) has been observed to be poorly soluble and may precipitate from aqueous solutions. researchgate.net However, in the alkaline range (pH 6-10), it becomes soluble and stable again, exhibiting increased color density. researchgate.net This suggests the formation of anionic quinonoidal bases through deprotonation of the hydroxyl groups, which are typically blue or violet. These complex, pH-dependent equilibria are crucial to the compound's function as a natural colorant. wikipedia.org
Table 1: pH-Dependent Properties of this compound
| pH Range | Predominant Species | Color | Solubility & Stability | Reference |
| 1.8 - 3.0 | Flavylium Cation | Red | Stable | jobelyn.com.ngnih.gov |
| ~5.0 | Carbinol Pseudobase | Colorless | Insoluble / Prone to Precipitation | researchgate.net |
| 6.0 - 10.0 | Quinonoidal Bases | Increased Color Density | Soluble and Stable | researchgate.net |
Redox Chemistry and Electron Transfer Pathways
The redox behavior of this compound is central to its antioxidant properties. The molecule's ability to participate in electron transfer reactions is primarily attributed to the phenolic hydroxyl groups on its A and B rings. These groups can donate a hydrogen atom or an electron to an oxidizing species, thereby neutralizing it.
The reduction potential of a flavonoid is a key determinant of its antioxidant activity, with lower reduction potentials indicating a greater capacity for electron donation. While specific electrochemical data for apigeninidin is not extensively detailed in the available literature, its demonstrated ability to scavenge free radicals indicates a favorable redox potential for acting as a reducing agent. The mechanism of electron transfer can occur through several pathways, including:
Hydrogen Atom Transfer (HAT): A direct transfer of a hydrogen atom (a proton and an electron) from a hydroxyl group to a radical.
Single Electron Transfer followed by Proton Transfer (SET-PT): The flavonoid first donates an electron to the radical, forming a radical cation, which then deprotonates to form a stable radical and a proton.
Upon donating an electron or hydrogen atom, the apigeninidin molecule is converted into a resonance-stabilized phenoxyl radical, which is significantly less reactive than the initial radical species it neutralized. This stability prevents the propagation of radical chain reactions.
Interaction with Metal Ions and Chelation Mechanisms
This compound possesses the structural motifs necessary for chelating metal ions. Metal chelation is a significant aspect of its chemical reactivity and contributes to its antioxidant effect by sequestering pro-oxidant metal ions like iron (Fe³⁺) and copper (Cu²⁺). nih.govmdpi.com These metals can otherwise participate in the Fenton reaction, which generates highly reactive hydroxyl radicals.
The primary mechanism of chelation involves the formation of coordinate bonds between the metal ion and electron-donating groups on the flavonoid structure, forming a stable ring-like complex. mdpi.com For apigeninidin, the most likely chelation sites are the hydroxyl groups on the A-ring. The 5-hydroxy and 7-hydroxy groups provide a potential binding site for metal ions.
The chelation process deactivates the catalytic activity of the metal ion, preventing it from cycling between its oxidized and reduced states and thereby inhibiting the production of reactive oxygen species. mdpi.com Studies on related flavonoids have shown that the formation of these metal-flavonoid complexes can be detected by changes in UV-visible absorption spectra. researchgate.net While anthocyanins with catechol (ortho-dihydroxy) groups on the B-ring are particularly potent chelators, the hydroxyl configuration on the A-ring of apigeninidin still allows for significant interaction with metal ions. mdpi.comresearchgate.net
Table 2: Potential Metal Chelation Sites on this compound
| Ring | Functional Groups | Chelation Potential |
| A-Ring | 5-OH and 7-OH groups | Provides a potential bidentate chelation site. |
| B-Ring | 4'-OH group | Can participate in complexation but is less favored than ortho-dihydroxy sites. |
Photochemical Stability and Light-Induced Transformations
A distinguishing feature of this compound and other 3-deoxyanthocyanidins is their enhanced stability compared to common anthocyanins. jobelyn.com.ngresearchgate.net This stability extends to their resistance to photochemical degradation. Research has shown that, under certain storage conditions, photodegradation of apigeninidin was not observed. researchgate.net
The increased stability is attributed to the absence of the hydroxyl group at the C-3 position of the C-ring. researchgate.net In traditional anthocyanins, this C-3 hydroxyl group is a site of potential instability, making the molecule more susceptible to degradation by light, heat, and pH changes. By lacking this functional group, apigeninidin maintains its structural integrity and color for longer periods under light exposure.
In addition to stability, 3-deoxyanthocyanidins can undergo light-induced transformations. They are described as photochromic compounds, meaning they can undergo a reversible change in color upon exposure to light, particularly UV light. nih.gov This property is linked to reversible photochemical reactions that alter the electronic state and absorption spectrum of the molecule.
Reactions with Reactive Oxygen and Nitrogen Species (ROS/RNS)
This compound exhibits a dual role in its interaction with reactive oxygen and nitrogen species (ROS/RNS). It is widely recognized for its antioxidant activity, acting as a scavenger of harmful free radicals. However, under specific biological conditions, it can also exhibit pro-oxidant behavior.
As an antioxidant, apigeninidin effectively neutralizes a range of radicals. Extracts rich in apigeninidin have demonstrated potent scavenging activity against the hydroxyl radical (•OH), the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•⁺). The mechanism involves the donation of hydrogen atoms or electrons from its phenolic hydroxyl groups, converting the highly reactive radicals into more stable, non-toxic molecules.
Conversely, in certain biological contexts, apigeninidin has been shown to induce the production of ROS. For instance, it can trigger the generation of intracellular ROS and mitochondrial superoxide (B77818) in some cell types, which can lead to cellular stress and apoptosis. nih.gov This pro-oxidant effect is concentration-dependent and relies on the specific cellular environment, including the presence of metal ions and the local redox potential.
Table 3: Reactivity of this compound with ROS/RNS
| Species | Type of Interaction | Outcome |
| Hydroxyl Radical (•OH) | Scavenging (Antioxidant) | Neutralization of the radical. |
| DPPH Radical | Scavenging (Antioxidant) | Reduction of the radical. |
| ABTS•⁺ | Scavenging (Antioxidant) | Reduction of the radical cation. |
| Intracellular ROS | Induction (Pro-oxidant) | Increased production of ROS within certain cells. nih.gov |
Enzymatic Transformations and Biotransformation Pathways
In biological systems, this compound can undergo various enzymatic transformations. These biotransformation pathways modify its structure, which can alter its bioavailability, stability, and biological activity.
One of the primary enzymatic reactions is glycosylation, the attachment of a sugar moiety to the molecule. Glucosyltransferase (GT) enzymes can convert apigeninidin into its corresponding glycosides (3-deoxyanthocyanins). researchgate.net While many anthocyanidins exist predominantly as glycosides in nature, 3-deoxyanthocyanidins like apigeninidin are often found in their aglycone form. researchgate.net
Microbial activity can also lead to the biotransformation of apigeninidin. During fermentation processes involving microorganisms such as Pichia kudriavzevii and Lactobacillus fermentum, significant degradation of apigeninidin has been observed. nih.gov This suggests that microbial enzymes are capable of breaking down the flavonoid structure. Other potential biotransformations, inferred from studies on related flavonoids, could include hydroxylation or methylation of the aromatic rings by various microorganisms. earticle.net The biosynthesis of apigeninidin itself is a multi-step enzymatic pathway in plants, involving enzymes such as flavonoid 3'-hydroxylase. wikipedia.org
Kinetic and Thermodynamic Studies of Chemical Reactions
Kinetic and thermodynamic studies provide quantitative insights into the rates and energy changes associated with the reactions of this compound.
Studies on its thermal degradation have shown that the rate is highly dependent on pH. For example, at 65°C, the degradation rate of apigeninidin was found to be four times lower at pH 9.03 than at pH 6.08. researchgate.net Thermodynamic analysis indicates that its degradation during storage at room temperature is an endothermic process, meaning it requires an input of energy to proceed. researchgate.net
The kinetics of its reaction with sulfites, a common food additive, have also been characterized. The reaction leads to rapid bleaching within 30 minutes due to the formation of a colorless sulfonate adduct at the C-4 position. jobelyn.com.ngnih.gov This initial rapid phase is followed by a much slower process where the original color is partially or fully regained over a period of 14-21 days, as the equilibrium shifts back toward the flavylium cation, particularly at low pH. jobelyn.com.ngnih.gov
Kinetic studies of the antioxidant reactions of flavonoids with stable radicals like DPPH often follow a mixed second-order rate law. These reactions can be analyzed under pseudo-first-order conditions to determine rate constants, which correlate with the antioxidant capacity of the molecule.
Table 4: Summary of Kinetic and Thermodynamic Findings
| Reaction | Parameter | Observation | Reference |
| Thermal Degradation | Kinetics | Rate is pH-dependent; slower at pH 9.03 than at 6.08. | researchgate.net |
| Thermal Degradation | Thermodynamics | Endothermic process at room temperature. | researchgate.net |
| Reaction with Sulfites | Kinetics | Rapid initial bleaching (<30 min), followed by slow color recovery (14-21 days). | jobelyn.com.ngnih.gov |
| Reaction with Radicals | Kinetics | Follows mixed second-order rate law. |
Structure Activity Relationship Sar Studies and Molecular Determinants of Function
Influence of Hydroxyl Group Positions on Reactivity and Molecular Interactions
The antioxidant activity and interaction potential of flavonoids like Apigeninidin (B191520) are profoundly influenced by the number and position of their hydroxyl (-OH) groups. nih.govresearchgate.net These functional groups are the primary sites for radical scavenging and for forming hydrogen bonds with biological macromolecules. ajpbp.com
The structure of Apigeninidin features a meta-5,7-dihydroxy arrangement on the A-ring and a single hydroxyl group at the 4'-position of the B-ring. The 5,7-dihydroxy pattern on the A-ring is a known contributor to significant antioxidant activity in flavonoids. nih.gov The hydroxyl group at position 5, in particular, has been noted to positively affect the ability of related flavonoids to inhibit certain transporters. researchgate.net The antioxidant mechanism of polyphenols is closely tied to the number of available hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals. nih.govnih.gov The aromatic nature of the phenolic rings allows the resulting radical to be stabilized through resonance. nih.gov
Role of the Phenyl Substituent at C-2 on Structural Stability and Bioactivity
The planarity and electronic properties endowed by the C-2 phenyl ring influence how the molecule interacts with biological targets. In the broader class of flavonoids, the double bond between C-2 and C-3, in conjunction with the C-2 phenyl group, is associated with certain anti-cancer activities. researchgate.net The orientation of the B-ring in relation to the rest of the molecule can affect its ability to fit into the active sites of enzymes or bind to receptors. While Apigeninidin itself is a flavylium (B80283) cation, its structural analogue, the flavone (B191248) apigenin (B1666066), demonstrates how modifications to the C-ring and the C-2 phenyl group's hydroxylation pattern dictate biological effects. mdpi.comnih.gov The 4'-hydroxyl group on this phenyl ring is particularly important for the antioxidant activity of many flavonoids. nih.gov
Effects of Chromenylium (B1244687) Ring Modifications on Functional Properties
The chromenylium (or benzopyrylium) ring system is the core scaffold of Apigeninidin and is central to its chemical properties. Modifications to this ring structure can have profound effects on the molecule's stability and function.
A defining feature of Apigeninidin is the absence of a hydroxyl group at the C-3 position of the chromenylium ring. mdpi.com This makes it a 3-deoxyanthocyanidin. This structural modification is significant because it confers greater chemical stability compared to common anthocyanidins (like pelargonidin (B1210327) and cyanidin), which possess a C-3 hydroxyl group. mdpi.comnih.gov This enhanced stability is a notable advantage, making 3-deoxyanthocyanidins more resistant to degradation under various conditions. nih.govresearchgate.net
Other modifications, such as the methoxylation of the hydroxyl groups on the chromenylium ring system, also alter the compound's properties. For example, a study on the stability of Apigeninidin and its methoxylated derivatives in the presence of sulfites found that Apigeninidin was more resistant to bleaching than its 5-mono- and 5,7-dimethoxy derivatives. nih.gov This indicates that the free hydroxyl groups on the A-ring contribute to its stability in certain chemical environments. The flavylium cation structure of the chromenylium ring is also subject to pH-dependent transformations, which affects the color and stability of the compound. nih.govresearchgate.net
Comparison with Related Anthocyanidins and Flavonoids
Comparing Apigeninidin to structurally similar compounds highlights the significance of its unique features. Key comparators include other 3-deoxyanthocyanidins, common anthocyanidins, and the corresponding flavone, apigenin.
Versus Luteolinidin: Luteolinidin is another 3-deoxyanthocyanidin often found alongside Apigeninidin in sources like sorghum. mdpi.comresearchgate.net The only structural difference is that Luteolinidin possesses a second hydroxyl group on the B-ring at the 3' position, creating a catechol group. This catechol structure is known to be a potent antioxidant feature in flavonoids. nih.gov
Versus Common Anthocyanidins (Pelargonidin and Cyanidin): The most significant difference between Apigeninidin and common anthocyanidins like Pelargonidin and Cyanidin (B77932) is the lack of the C-3 hydroxyl group. mdpi.comresearchgate.net Pelargonidin has the same hydroxylation pattern as Apigeninidin (4', 5, 7) but includes the C-3 hydroxyl. researchgate.net Cyanidin is structurally equivalent to Luteolinidin but with the addition of the C-3 hydroxyl group. The absence of this C-3 hydroxyl group makes Apigeninidin and other 3-deoxyanthocyanidins chemically more stable. nih.gov
Versus Apigenin: Apigenin is the flavone counterpart to Apigeninidin. mdpi.com It shares the same A and B ring hydroxylation pattern (4', 5, 7) but has a C-4 keto group and a double bond between C-2 and C-3, rather than the positively charged flavylium cation system of the chromenylium ring. mdpi.comnih.gov This fundamental difference in the C-ring structure results in vastly different chemical properties, including color, solubility, and reactivity. While both are recognized for their biological activities, their mechanisms and potency can differ due to these structural distinctions. nih.govchapman.edu
Biological Activities and Molecular Mechanisms
Enzymatic Inhibition/Activation Mechanisms (e.g., fungal enzymes)
Apigeninidin (B191520) has been identified as a modulator of key enzymes involved in inflammatory processes. Research has particularly highlighted its inhibitory action against cyclooxygenase-2 (COX-2), an enzyme pivotal to the synthesis of pro-inflammatory prostaglandins.
An ethanolic fraction from Sorghum bicolor leaves, containing both apigeninidin adducts and the related flavonoid apigenin (B1666066), demonstrated a notable inhibitory effect on COX-2 signaling. jobelyn.com.ng This fraction showed higher selectivity for inhibiting COX-2 over its isoform, COX-1. jobelyn.com.ng This selective inhibition is significant as COX-1 is a constitutive enzyme involved in homeostatic functions, while COX-2 is inducible and primarily associated with inflammation. The mechanism involves the suppression of COX-2 secretion, which in turn leads to a reduction in the production of prostaglandin (B15479496) E2 (PG-E2). jobelyn.com.ng Studies on apigeninidin-rich extracts further corroborate that the compound targets inflammation through the blockade of COX-2. nih.gov
While direct enzymatic targets in fungi for apigeninidin are not extensively detailed, the broader class of flavonoids is known to exert antifungal effects by targeting essential fungal enzymes. For instance, some antifungal agents disrupt the fungal cell wall by inhibiting enzymes like β-(1,3)-glucan synthase. mdpi.com Other potential targets include tRNA ligases, which are crucial for repairing RNA breaks in fungal cells. nih.gov
Table 1: Enzymatic Inhibition by Apigeninidin and Related Compounds
| Compound/Extract | Enzyme | Effect | Finding | Source(s) |
| Apigeninidin-rich extract | Cyclooxygenase-2 (COX-2) | Inhibition | Targets inflammation through COX-2 blockade. | nih.gov |
| Sorghum bicolor leaf fraction (contains Apigeninidin) | Cyclooxygenase-2 (COX-2) | Selective Inhibition | Shows higher selectivity for COX-2 over COX-1, reducing PG-E2 production. | jobelyn.com.ng |
| Apigenin | Collagenase | Inhibition | Inhibited collagenase activity, relevant in rheumatoid arthritis models. | nih.gov |
Modulation of Cellular Signaling Pathways (e.g., NF-κB inhibition)
Apigeninidin and its related flavonoids are potent modulators of critical cellular signaling pathways that regulate inflammation, cell proliferation, and apoptosis. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a central mediator of inflammatory responses.
Apigeninidin-rich extracts have been shown to inhibit inflammatory responses mediated by NF-κB. nih.gov The closely related compound apigenin provides a more detailed mechanistic model, where it blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. nih.govnih.gov This is achieved by inhibiting the activity of the IκB kinase (IKK) complex, which prevents the release and nuclear translocation of NF-κB, thereby suppressing the transcription of its target inflammatory genes. nih.gov
Beyond NF-κB, apigeninidin-rich extracts also downregulate the expression of phosphorylated Signal Transducer and Activator of Transcription 3 (p-STAT3), another key pathway involved in cell growth and apoptosis. nih.gov The broader family of flavonoids, exemplified by apigenin, interacts with a wide array of signaling cascades, including the PI3K/Akt/mTOR, MAPK/ERK, and Wnt/β-catenin pathways, often by inhibiting the phosphorylation of key kinases within these cascades. nih.govresearchgate.net
Table 2: Modulation of Cellular Signaling Pathways
| Compound/Extract | Pathway | Molecular Effect | Downstream Consequence | Source(s) |
| Apigeninidin-rich extract | NF-κB | Inhibition | Suppression of inflammatory responses. | nih.gov |
| Apigeninidin-rich extract | STAT3 | Downregulation of p-STAT3 | Modulation of cell growth and apoptosis. | nih.gov |
| Apigenin | NF-κB | Inhibition of IKK activation, preventing IκBα degradation. | Suppression of NF-κB activation and nuclear translocation. | nih.gov |
| Apigenin | PI3K/Akt/mTOR | Blocks PI3K activity, preventing Akt phosphorylation. | Inhibition of cell growth, proliferation, and survival signals. | nih.govmdpi.com |
| Apigenin | JAK/STAT | Inhibition of JAK/SRC phosphorylation. | Prevents STAT3 activation and translocation to the nucleus. | nih.gov |
Antioxidant Mechanisms: Radical Scavenging and Metal Chelation
The polyphenolic structure of apigeninidin confers significant antioxidant properties, allowing it to neutralize harmful free radicals through multiple mechanisms. nih.gov The primary mechanisms for flavonoids include hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). nih.gov
The antioxidant capacity of a 3-deoxyanthocyanidin, identified as apigeninidin from soybean, has been documented. wikipedia.org The antioxidant activity of flavonoids is closely linked to their structure, particularly the number and position of hydroxyl (-OH) groups. For 4',5,7-trihydroxyflavonoids like apigenin, the C4'-OH group on the B-ring is identified as having the strongest activity for hydrogen atom donation to scavenge radicals. researchgate.net
In addition to direct radical scavenging, some flavonoids can chelate metal ions. Metal ions like iron (Fe²⁺) can participate in the Fenton reaction, generating highly reactive hydroxyl radicals. By binding to these metal ions, flavonoids can prevent them from catalyzing oxidative reactions. For example, studies on apigenin have shown that forming a complex with magnesium (Mg(II)) can enhance its radical scavenging activity against the DPPH radical compared to the free flavonoid. ejmoams.com
Table 3: Antioxidant Mechanisms of Apigeninidin and Related Flavonoids
| Mechanism | Description | Key Structural Feature | Source(s) |
| Hydrogen Atom Transfer (HAT) | The flavonoid donates a hydrogen atom from a hydroxyl group to a free radical, neutralizing it. | Phenolic hydroxyl (-OH) groups, especially the C4'-OH. | nih.govresearchgate.net |
| Metal Chelation | The flavonoid binds to pro-oxidant metal ions (e.g., Fe²⁺, Cu²⁺), preventing them from catalyzing the formation of free radicals. | Coordination with -OH and C=O groups. | ejmoams.com |
| Radical Adduct Formation | The flavonoid radical can react with another radical to form a stable, non-radical adduct. | Aromatic ring system. | researchgate.net |
Anti-inflammatory Mechanisms: Mediator Modulation
The anti-inflammatory effects of apigeninidin are executed through the modulation of various inflammatory mediators, a process intrinsically linked to its influence on enzymatic activity and signaling pathways.
A primary mechanism is the inhibition of the COX-2 enzyme, which significantly reduces the synthesis of prostaglandin E2 (PGE2), a key mediator of pain and swelling in inflammation. jobelyn.com.ngnih.gov Furthermore, apigeninidin-rich extracts have been observed to decrease the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β) while lowering levels of the anti-inflammatory cytokine Interleukin-10 (IL-10) in the liver and kidney of rats. nih.gov
Studies on the related flavonoid apigenin provide a broader view of mediator modulation. Apigenin can profoundly suppress the production of a range of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), IL-6, and IL-8, in various cell types. nih.govnih.govmdpi.com It also downregulates the expression of cellular adhesion molecules such as VCAM-1 and ICAM-1, which are crucial for the recruitment of immune cells to sites of inflammation. nih.gov
Table 4: Modulation of Inflammatory Mediators
| Compound/Extract | Mediator | Effect | Source(s) |
| Apigeninidin-rich extract | Prostaglandin E2 (PGE2) | Reduction | jobelyn.com.ngnih.gov |
| Apigeninidin-rich extract | Interleukin-1β (IL-1β) | Decrease | nih.gov |
| Apigeninidin-rich extract | Interleukin-10 (IL-10) | Decrease | nih.gov |
| Apigenin | Tumor Necrosis Factor-alpha (TNF-α) | Suppression | nih.govnih.gov |
| Apigenin | Interleukin-6 (IL-6) | Suppression | nih.govmdpi.com |
| Apigenin | Interleukin-8 (IL-8) | Suppression | nih.gov |
| Apigenin | Nitric Oxide (NO) | Suppression | nih.gov |
| Apigenin | VCAM-1, ICAM-1 | Downregulation | nih.gov |
Antimicrobial Mechanisms against Plant Pathogens (e.g., fungi, bacteria)
Apigeninidin, as a principal pigment in sorghum, is implicated in the plant's natural defense mechanisms. wikipedia.org Sorghum's resistance to contamination by aflatoxin, a mycotoxin produced by the fungus Aspergillus flavus, suggests a potential antifungal role for its constituent compounds, including apigeninidin. nih.gov
The precise antimicrobial mechanism of apigeninidin is not fully elucidated, but studies on apigenin offer plausible models. The antifungal action of apigenin against pathogens like Candida albicans involves the disruption of the cell membrane's integrity. researchgate.net This leads to an altered membrane potential, increased permeability, leakage of intracellular components, and subsequent cell shrinkage. researchgate.net
Similarly, the antibacterial activity of apigenin against various Gram-positive and Gram-negative bacteria is proposed to occur via damage to the cytoplasmic membrane. nih.gov Apigenin has shown activity against bacterial species such as Pseudomonas aeruginosa and Proteus mirabilis, some of which can be pathogenic to plants. nih.govnih.gov The effectiveness can vary, with some studies showing apigenin and its glucosides are generally more potent against Gram-negative bacteria than Gram-positive ones. researchgate.netsciforum.net
Table 5: Antimicrobial Activity Against Pathogens
| Compound | Pathogen | Type | Observed Effect/Mechanism | Source(s) |
| Apigeninidin (in Sorghum) | Aspergillus flavus | Fungus (Plant Contaminant) | Implicated in resistance to aflatoxin contamination. | nih.gov |
| Apigenin | Candida albicans | Fungus (Human Pathogen) | Induces membrane disruption and cell shrinkage. | researchgate.net |
| Apigenin | Proteus mirabilis | Bacterium | Antibacterial activity observed (inhibition zone). | nih.gov |
| Apigenin | Salmonella typhimurium | Bacterium | Antibacterial activity observed (inhibition zone). | nih.gov |
| Apigenin | Pseudomonas aeruginosa | Bacterium | Low sensitivity observed (MIC = 500 μg/mL). | sciforum.net |
| Apigenin | Escherichia coli | Bacterium | Low sensitivity observed (MIC = 500 μg/mL). | sciforum.net |
Molecular Interactions with Biomacromolecules (e.g., proteins, membranes)
Apigeninidin's biological effects stem from its direct physical interactions with cellular biomacromolecules, including proteins and lipid membranes.
Protein Interactions: The inhibition of enzymes like COX-2 implies a direct binding interaction within the enzyme's active site, preventing its catalytic function. jobelyn.com.ng Similarly, the modulation of signaling pathways often involves binding to specific kinases or transcription factors. For instance, apigenin has been shown through molecular docking to bind to the transmembrane domain of P-glycoprotein, a membrane transporter protein. nih.gov It also directly binds to the adenine (B156593) nucleotide translocator 2 (ANT-2) protein to initiate apoptosis. nih.gov
Membrane Interactions: A key mechanism, particularly for antimicrobial activity, is the interaction with cell membranes. Studies on apigenin demonstrate that it can perturb the lipid bilayer of fungal cells. researchgate.net This interaction alters membrane potential and increases permeability to small molecules and ions, disrupting cellular homeostasis. researchgate.net The proposed mechanism for its antibacterial effect also involves the disruption of membrane integrity, likely occurring in the hydrophilic region of the membrane's phospholipids. nih.gov This membrane perturbation can lead to the leakage of intracellular contents and ultimately cell death. researchgate.net
Gene Expression Modulation (at a molecular level)
Apigeninidin and related flavonoids can exert profound effects on cellular function by altering the expression of specific genes at the transcriptional level.
Apigeninidin-rich extracts from sorghum were found to suppress the expression of the gene for STAT3, a key signal transducer, while simultaneously upregulating the expression of the gene for caspase-3, an executioner of apoptosis. nih.gov
More extensive research on apigenin has identified numerous genes that it modulates. It can downregulate the expression of NF-κB-regulated genes involved in proliferation (e.g., cyclin D1, COX-2), and anti-apoptosis (e.g., Bcl-2). nih.gov In cancer cells, apigenin has been shown to drastically decrease the mRNA expression of the multidrug resistance gene ABCB1/MDR1, potentially reversing chemotherapy resistance. nih.gov It can also downregulate the expression of various DNA repair genes. mdpi.com Conversely, in certain cell types, apigenin can enhance gene expression. For example, it increases the transcription of the steroidogenic acute regulatory (StAR) protein gene by reducing its transcriptional repressor, DAX-1. nih.gov This demonstrates the context-dependent nature of its effect on gene expression.
Table 6: Modulation of Gene Expression
| Compound/Extract | Gene | Effect on Expression | Cellular Process Affected | Source(s) |
| Apigeninidin-rich extract | STAT3 | Suppression | Cell Proliferation/Survival | nih.gov |
| Apigeninidin-rich extract | Caspase-3 | Upregulation | Apoptosis | nih.gov |
| Apigenin | ABCB1/MDR1 | Downregulation | Drug Efflux/Resistance | nih.gov |
| Apigenin | Cyclin D1, Bcl-2 | Downregulation | Cell Cycle, Apoptosis | nih.gov |
| Apigenin | StAR | Upregulation (via DAX-1 reduction) | Steroid Hormone Biosynthesis | nih.gov |
| Apigenin | DNA Repair Genes | Downregulation | Genome Stability | mdpi.com |
Table of Compound Names
| Name Mentioned in Article | Chemical Name / Class |
| 2-(4-Hydroxyphenyl)chromenylium-5,7-diol | Systematic Name |
| Apigeninidin | Common Name (3-deoxyanthocyanidin) |
| Apigenin | Flavone (B191248) |
| Luteolin | Flavone |
| Prostaglandin E2 (PG-E2) | Eicosanoid |
| Interleukin-1β (IL-1β) | Cytokine |
| Interleukin-6 (IL-6) | Cytokine |
| Interleukin-8 (IL-8) | Cytokine |
| Interleukin-10 (IL-10) | Cytokine |
| Tumor Necrosis Factor-alpha (TNF-α) | Cytokine |
| Nitric Oxide (NO) | Signaling Molecule |
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques (e.g., HPLC, UPLC, GC-MS)
Chromatographic methods are fundamental for the separation, identification, and quantification of 2-(4-hydroxyphenyl)chromenylium-5,7-diol from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most commonly used techniques due to their high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of flavonoids. A C18 column is frequently used as the stationary phase, offering excellent separation capabilities. The mobile phase typically consists of a gradient mixture of acidified water and an organic solvent, such as acetonitrile or methanol. Acidification, often with formic acid, phosphoric acid, or trifluoroacetic acid, is critical to maintain the flavylium (B80283) cation form of the anthocyanidin, which is the stable and colored form. Detection is commonly performed using a photodiode array (PDA) or a UV-Vis detector, with a characteristic wavelength of around 520 nm for anthocyanins.
Ultra-High-Performance Liquid Chromatography (UPLC): UPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. This is achieved by using columns with smaller particle sizes (typically sub-2 µm). The fundamental principles of separation and detection in UPLC are similar to those in HPLC but with enhanced performance.
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for routine quantification of intact anthocyanins due to their low volatility and thermal instability, GC-MS is a powerful tool for structural elucidation. This technique provides detailed information on the molecular weight and fragmentation patterns, which aids in the precise identification of the compound. For GC-MS analysis, derivatization of the analyte is often necessary to increase its volatility.
| Parameter | HPLC | UPLC | GC-MS |
|---|---|---|---|
| Stationary Phase | Reversed-phase C18 column | Reversed-phase C18 column (sub-2 µm particles) | Fused silica capillary column (e.g., HP-5MS) |
| Mobile Phase/Carrier Gas | Gradient of acidified water and acetonitrile/methanol | Gradient of acidified water and acetonitrile/methanol | Helium |
| Detection | PDA or UV-Vis detector (approx. 520 nm) | PDA or UV-Vis detector | Mass Spectrometry (MS) |
| Primary Application | Quantification and Separation | High-throughput quantification and separation | Structural Elucidation |
Electrochemical Detection Methods
Electrochemical methods offer a sensitive and selective alternative for the quantification of this compound. These techniques are based on the oxidation or reduction of the analyte at an electrode surface. The remarkable electrochemical activity of anthocyanidins makes them suitable for this type of analysis. nih.gov
Voltammetric Techniques: Cyclic Voltammetry (CV) and Square-Wave Voltammetry (SWV) are commonly employed to study the electrochemical behavior of anthocyanins. mdpi.com The oxidation of the hydroxyl groups on the aromatic rings of the molecule produces a measurable current that is proportional to its concentration. mdpi.com
Electrochemical Sensors: The development of novel electrode materials has enhanced the sensitivity and selectivity of electrochemical detection. Screen-printed carbon electrodes (SPCEs) are often used due to their disposability, low cost, and potential for modification. researchgate.net Modifications can include the use of carbon nanotubes or biochar derived from biological sludge to create innovative carbon paste electrodes (CPEs). mdpi.comnih.gov These modifications can amplify the electrochemical signal, leading to lower detection limits. mdpi.com For instance, the use of modified SPCEs has been shown to result in a two-fold amplification in the electrochemical oxidation signal of certain anthocyanins. mdpi.com Differential Pulse Voltammetry (DPV) is another sensitive technique that can be employed for quantification.
| Technique | Working Electrode | Principle | Advantages |
|---|---|---|---|
| Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE), SPCE | Measures the current response to a triangular potential waveform. | Provides information on redox processes. |
| Square-Wave Voltammetry (SWV) | GCE, SPCE | Superimposes a square wave on a linear potential sweep for enhanced sensitivity. | Faster analysis and lower detection limits compared to CV. mdpi.com |
| Differential Pulse Voltammetry (DPV) | Modified SPCEs | Applies pulses of increasing amplitude on a linear potential ramp. | High sensitivity and good resolution. |
Sample Preparation Strategies for Complex Biological Matrices
The analysis of this compound in complex biological matrices, such as plasma or urine, requires meticulous sample preparation to remove interfering substances and concentrate the analyte. The stability of anthocyanins is a critical consideration during these procedures.
Extraction: The initial step often involves extraction using a weakly acidified alcoholic solvent. mitrask.com Solvents such as methanol or ethanol acidified with hydrochloric, formic, or acetic acid are commonly used. Acidification is crucial to maintain the stability of the anthocyanin structure. For acylated anthocyanins, which can be degraded by mineral acids, organic acids are preferred.
Purification: Following extraction, purification is necessary to remove compounds like sugars, proteins, and other phenolics that can interfere with the analysis. Solid-Phase Extraction (SPE) is a widely used technique for cleaning up and concentrating anthocyanins from biological fluids. C18 cartridges are commonly employed for this purpose. The process involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the anthocyanin fraction with an acidified organic solvent.
Liquid-Liquid Extraction (LLE): LLE can also be used as a purification step. This involves partitioning the analyte between two immiscible liquid phases to separate it from interfering components.
For some analytical methods, it may be possible to eliminate the SPE cleanup step, particularly when using highly selective detection methods like tandem mass spectrometry.
Validation of Analytical Methods (e.g., sensitivity, selectivity, accuracy)
Validation of analytical methods is essential to ensure the reliability and accuracy of the obtained results. Method validation is typically performed according to the guidelines of the International Conference on Harmonisation (ICH). The key validation parameters include:
Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards of known concentrations and is often expressed by the correlation coefficient (R²) of the calibration curve. For many validated HPLC methods for flavonoids, R² values are greater than 0.999.
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of the analyte recovered is calculated. Recovery values for validated methods are often in the range of 98-102%.
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For validated methods, the %RSD values are typically below 2%.
Sensitivity: The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ) . The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
Selectivity/Specificity: This is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present in the sample matrix. In chromatography, this is often demonstrated by the resolution of the analyte peak from other peaks.
| Parameter | Typical Acceptance Criteria | Description |
|---|---|---|
| Linearity (R²) | > 0.999 | Indicates a strong correlation between concentration and response. |
| Accuracy (% Recovery) | 98-102% | Measures the trueness of the result. |
| Precision (% RSD) | < 2% | Demonstrates the reproducibility of the method. |
| Limit of Detection (LOD) | Analyte specific (ng/mL or µg/mL range) | The lowest detectable concentration. |
| Limit of Quantification (LOQ) | Analyte specific (ng/mL or µg/mL range) | The lowest quantifiable concentration. |
Non Biological Applications and Material Science
Application as Natural Colorants (e.g., food, textile)
Apigeninidin (B191520), a member of the 3-deoxyanthocyanidin class of flavonoids, is a natural pigment found in certain plants, notably in the leaf sheaths and grain of Sorghum bicolor. wikipedia.orgnih.gov Its vibrant red-orange hue has positioned it as a promising natural alternative to synthetic food and textile dyes.
In the food industry, there is a growing demand for "clean label" ingredients, driving research into plant-based colorants like Apigeninidin. mdpi.com Studies have investigated its use as a biocolorant in food products such as maize porridge. mdpi.comnih.govultra-fresh.com The stability of Apigeninidin as a food colorant is a key area of research, with findings indicating that its color and stability are significantly influenced by pH and temperature. For instance, Apigeninidin is insoluble at a pH of approximately 5 but is soluble and more stable in the pH range of 6 to 10, where it exhibits increased color density. nih.govultra-fresh.com However, high-temperature processing can lead to degradation, with one study noting a 61% degradation of anthocyanins after heat treatment at 121°C for 30 minutes. nih.govultra-fresh.com Interestingly, the degradation rate at 65°C was found to be four times lower at a pH of 9.03 compared to a pH of 6.08. nih.govultra-fresh.com Furthermore, while storage at room temperature can promote degradation, photodegradation during storage has not been observed. nih.govultra-fresh.com
The application of Apigeninidin-rich extracts in fermented foods has also been explored. In a study on fermented maize dough, the incorporation of an Apigeninidin-rich extract resulted in a significant color change during fermentation, with a 69% degradation of the Apigeninidin content over three days. mdpi.comusda.gov Despite this degradation, the antioxidant activity of the fermented dough increased, suggesting the formation of new antioxidant compounds. mdpi.com
In the context of textile dyeing, natural dyes are gaining attention for their eco-friendly properties. nih.gov While specific methodologies for dyeing with pure Apigeninidin are not extensively detailed in the provided research, the general principles of using natural dyes, which often involve mordants to improve dye uptake and color fastness, would likely apply. nih.govnih.gov The use of sorghum husks, a source of Apigeninidin, as a textile colorant is an area of active research. mdpi.com
Table 1: Stability of Apigeninidin as a Food Colorant
| Parameter | Condition | Observation | Reference |
|---|---|---|---|
| pH | 5.04 ± 0.02 | Insoluble | nih.govultra-fresh.com |
| 6 - 10 | Soluble and stable with increased color density | nih.govultra-fresh.com | |
| Temperature | 121°C for 30 min | 61% degradation of anthocyanins | nih.govultra-fresh.com |
| 65°C | Degradation rate is 4x lower at pH 9.03 vs. 6.08 | nih.govultra-fresh.com | |
| Storage | Room Temperature | Promotes endothermic degradation | nih.govultra-fresh.com |
| Light Exposure | No significant photodegradation observed | nih.govultra-fresh.com | |
| Fermentation | 3-day in maize dough | 69% degradation of Apigeninidin | mdpi.comusda.gov |
Use in Optical Sensors and pH Indicators
The chromophoric nature of Apigeninidin and its sensitivity to changes in pH make it a candidate for use in optical sensors and as a pH indicator. Anthocyanins, the broader class of compounds to which Apigeninidin belongs, are well-known for their color changes in response to varying pH levels. uga.eduspecialchem.com This property is attributed to structural transformations of the molecule. In acidic conditions, the flavylium (B80283) cation is the dominant form, which is typically colored. As the pH increases, the molecule can undergo hydration and deprotonation to form colorless carbinol pseudobases and colored quinoidal bases. specialchem.com
Research has shown that Apigeninidin exhibits distinct color changes at different pH values. One study reported a pK'a of 4.1 and a second pK''a around 7, indicating color transitions in these pH ranges. researchgate.net This pH-dependent colorimetric response is the fundamental principle behind its potential application in pH sensors.
The development of intelligent packaging for food products is a key area where such pH indicators are valuable. nih.gov These packaging systems can provide a visual indication of food spoilage by detecting changes in pH caused by microbial growth or food degradation. uga.edu For example, films integrated with anthocyanins can change color to signal the freshness of protein-rich foods like shrimp and milk. wiley.comfrontiersin.org While specific studies on films incorporating pure Apigeninidin are not detailed in the provided search results, the known pH-sensitive behavior of Apigeninidin and other anthocyanins strongly suggests its suitability for such applications. nih.gov The creation of biodegradable films with embedded natural pH indicators is an active area of research aimed at improving food safety and reducing food waste. frontiersin.org
Integration into Functional Materials
The integration of Apigeninidin into functional materials extends beyond its role as a simple colorant. Its inherent antioxidant and potential antimicrobial properties make it a valuable additive for creating active and intelligent materials.
The antioxidant activity of Apigeninidin has been reported in various studies. ultra-fresh.com This property is beneficial in the context of food packaging, where the incorporation of antioxidants into polymer films can help to extend the shelf life of food products by preventing oxidative degradation. nih.govnih.gov While direct studies on polymer films functionalized with Apigeninidin were not found in the provided search results, the known antioxidant capacity of the compound suggests its potential for such applications. The development of biodegradable films with antioxidant properties is an area of significant interest. wur.nl
Furthermore, flavonoids, including the related compound apigenin (B1666066), have demonstrated antimicrobial activity. researchgate.netprimexplastics.com This opens up the possibility of incorporating Apigeninidin into materials to confer antimicrobial properties. Antimicrobial plastics are of interest for various applications, from medical devices to consumer goods, to prevent the growth of bacteria and fungi on their surfaces. ultra-fresh.comprimexplastics.com The integration of natural antimicrobial agents into bioplastics is a growing field of research. uga.edu Although specific examples of materials functionalized with Apigeninidin for antimicrobial purposes were not identified, its chemical similarity to other antimicrobial flavonoids suggests this as a promising area for future research.
Photochromic Properties and Applications
Photochromism is a phenomenon where a compound undergoes a reversible change in color upon exposure to light. Research has confirmed that Apigeninidin, along with other 3-deoxyanthocyanidins, exhibits photochromic properties. nih.gov This behavior involves the induction of coloration upon irradiation with ultraviolet (UV) light and subsequent decoloration when shielded from light. nih.gov
The mechanism of photochromism in these compounds involves the transformation between different isomeric forms with distinct absorption spectra. This light-induced switching behavior makes them attractive for a range of applications in smart materials. researchgate.net Photochromic materials can be integrated into various systems, including light-controlling plastic lenses, display devices, and security markings. google.comyoutube.com
While the photochromic nature of Apigeninidin has been established, detailed quantitative data on its photochromic performance, such as the quantum yield of the photochemical reaction and the kinetics of the color change, are not extensively available in the provided search results. nih.govbldpharm.com The development of photochromic materials often involves incorporating the photochromic dye into a polymer matrix. wiley.com The study of photochromic 3-deoxyanthocyanidins was conducted in non-toxic solvents like 1,3-butanediol (B41344) and ethanol, which are approved for use in foods and cosmetics, suggesting potential applications in these areas. nih.gov Further research is needed to fully explore and optimize the photochromic applications of Apigeninidin in smart materials and devices.
Future Research Directions
Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Networks
The biosynthesis of flavonoids, including apigeninidin (B191520), follows a generally understood pathway, but specific enzymes and the intricate regulatory networks that control its production in various organisms are not fully characterized. Future research will likely focus on identifying these missing links.
Key biosynthetic genes such as chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and flavone (B191248) synthase (FSI) are known to be involved in the production of the precursor, apigenin (B1666066). researchgate.net However, the precise enzymatic steps leading from this flavone to the corresponding anthocyanidin, apigeninidin, particularly in non-model organisms, require further investigation. For instance, while the core pathway is established, specific glucosyltransferases and apiosyltransferases, which can modify the final structure and properties of the compound, remain unidentified in many plant species. researchgate.net
The regulation of this pathway is controlled by a complex interplay of transcription factors, primarily from the MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families, which form a regulatory unit known as the MBW complex. nih.govmdpi.comnih.gov Future studies will aim to dissect the specific MBW complexes that govern apigeninidin biosynthesis in different plant tissues and in response to various environmental stimuli. nih.gov Unraveling these networks could enable the targeted engineering of plants for enhanced apigeninidin production.
| Research Focus | Objective | Potential Impact |
| Identification of Novel Enzymes | To discover and characterize uncharacterized enzymes in the apigeninidin biosynthetic pathway, such as specific hydroxylases, reductases, and glycosyltransferases. | Will provide a more complete understanding of flavonoid biosynthesis and offer new tools for metabolic engineering. |
| Dissection of Regulatory Networks | To elucidate the specific transcription factor complexes (MBW) and signaling pathways that control the expression of apigeninidin biosynthetic genes. nih.govmdpi.com | Will enable precise genetic manipulation of plants and microorganisms to enhance apigeninidin yield. |
| Comparative Genomics and Transcriptomics | To compare the genomes and transcriptomes of high- and low-apigeninidin producing organisms to identify novel biosynthetic genes and regulatory elements. | Will accelerate the discovery of key genetic determinants for targeted breeding and synthetic biology applications. |
Development of Novel Synthetic Routes and Sustainable Production Methods
The current reliance on extraction from plant sources for obtaining apigeninidin is often inefficient and unsustainable due to low abundance and variability in plant composition. nih.gov Future research is therefore geared towards developing novel and sustainable production methods.
Metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae presents a promising alternative for the large-scale, sustainable production of flavonoids. nih.govmdpi.comnih.govscispace.comkaist.ac.kr By introducing and optimizing the biosynthetic pathway genes for apigeninidin in these microbial hosts, it is possible to achieve high-yield production from simple and renewable feedstocks. nih.govnih.gov
Chemoenzymatic synthesis, which combines the advantages of chemical synthesis and biocatalysis, is another avenue being explored. nih.govnih.gov This approach can offer high selectivity and efficiency, reducing the need for harsh chemicals and complex purification steps. nih.gov
| Production Method | Description | Advantages |
| Metabolic Engineering | Engineering microorganisms like E. coli or yeast to produce apigeninidin from simple sugars. nih.govmdpi.comnih.gov | Sustainable, scalable, and allows for continuous production independent of plant sources. nih.gov |
| Chemoenzymatic Synthesis | A hybrid approach that uses both chemical and enzymatic steps to synthesize apigeninidin and its derivatives. nih.govnih.gov | High specificity, milder reaction conditions, and potential for creating novel analogues. nih.gov |
| Plant Cell Cultures | Cultivating plant cells in bioreactors to produce apigeninidin under controlled conditions. | Consistent product quality and yield, and circumvents the need for agricultural land. |
Advanced Computational Design of Analogues with Tailored Properties
The therapeutic potential of apigeninidin can be significantly enhanced by creating analogues with improved properties such as increased bioavailability, target specificity, and potency. Advanced computational methods are set to play a pivotal role in the rational design of these novel derivatives. indexcopernicus.com
Techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking are already being employed to predict the biological activities of flavonoid derivatives. researchgate.netpnrjournal.commdpi.commdpi.comnih.gov These in silico approaches allow researchers to screen large libraries of virtual compounds and identify promising candidates for synthesis and further testing, thereby accelerating the drug discovery process. nih.govbiointerfaceresearch.com By understanding the structure-activity relationships, it is possible to strategically modify the apigeninidin scaffold to optimize its interactions with specific biological targets. researchgate.netresearchgate.netmdpi.com
| Computational Technique | Application in Analogue Design | Expected Outcome |
| Quantitative Structure-Activity Relationship (QSAR) | To develop models that correlate the structural features of apigeninidin analogues with their biological activity. researchgate.netnih.gov | Prediction of the potency and efficacy of novel compounds before synthesis, guiding the design of more effective analogues. |
| Molecular Docking | To simulate the binding of apigeninidin analogues to target proteins and predict their binding affinity and mode of interaction. mdpi.commdpi.comresearcher.lifenih.govscienceopen.com | Identification of analogues with enhanced binding to specific therapeutic targets, leading to increased potency and reduced off-target effects. |
| Molecular Dynamics Simulations | To study the dynamic behavior of apigeninidin analogues within the binding site of a target protein over time. mdpi.com | A more accurate prediction of binding stability and the energetic landscape of the protein-ligand interaction. |
Exploration of New Mechanistic Biological Interactions
While apigeninidin is known to possess antioxidant and anti-inflammatory properties, a detailed understanding of its molecular mechanisms of action is still emerging. nih.gov Future research will focus on identifying novel biological targets and elucidating the intricate signaling pathways through which it exerts its effects.
Molecular docking studies have already suggested that the related compound apigenin can interact with a wide range of receptors and enzymes. mdpi.comresearcher.lifenih.govscienceopen.comukm.my Similar comprehensive screening of apigeninidin against various protein targets will likely uncover new therapeutic applications. Investigating its influence on complex cellular processes such as gene expression, protein-protein interactions, and post-translational modifications will provide a more holistic view of its biological functions.
| Research Area | Investigative Approach | Potential Discoveries |
| Target Identification | High-throughput screening and proteomics to identify novel protein targets of apigeninidin. | Discovery of new therapeutic areas where apigeninidin could be effective. |
| Signaling Pathway Analysis | Transcriptomics and metabolomics to map the cellular signaling pathways modulated by apigeninidin. | A deeper understanding of how apigeninidin influences cellular function and contributes to its therapeutic effects. |
| In Vivo Mechanistic Studies | Utilizing animal models of disease to validate the in vitro findings and understand the physiological effects of apigeninidin. researcher.life | Confirmation of the therapeutic potential of apigeninidin and insights into its in vivo mechanisms of action. |
Innovative Applications in Nanotechnology and Advanced Materials
The unique chemical structure of apigeninidin makes it a promising candidate for the development of innovative nanomaterials and advanced functional materials. nih.gov Its antioxidant and bioactive properties can be harnessed to create novel drug delivery systems, biosensors, and biocompatible materials.
Recent studies have demonstrated the use of the related flavonoid apigenin in the synthesis of gold nanoparticles and polymeric nanoparticles for drug delivery and cancer therapy. nih.govdntb.gov.uamdpi.comdntb.gov.uarsc.org Similar approaches can be applied to apigeninidin to develop targeted delivery systems that enhance its therapeutic efficacy while minimizing systemic toxicity. nih.gov Furthermore, apigeninidin can be incorporated into biodegradable polymers to create functional materials with applications in tissue engineering and smart packaging. nih.govmdpi.comthe-innovation.orgmdpi.com
| Application Area | Example of Innovation | Potential Benefits |
| Nanoparticle-based Drug Delivery | Encapsulating apigeninidin in polymeric nanoparticles or using it to synthesize gold nanoparticles. nih.govdntb.gov.uarsc.org | Improved solubility, targeted delivery to disease sites, and controlled release of the active compound. mdpi.comdntb.gov.ua |
| Bioactive Polymers | Incorporating apigeninidin into biodegradable polymer matrices. nih.gov | Creation of antioxidant and antimicrobial materials for food packaging, wound dressings, and medical implants. nih.gov |
| Biosensors | Developing sensors based on apigeninidin's ability to interact with specific analytes or change its optical properties in response to environmental changes. | Rapid and sensitive detection of biomarkers, pathogens, or environmental contaminants. |
Q & A
Q. How can isotopic labeling (e.g., C) improve pharmacokinetic tracking in animal models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
